14-Oxotetradecanoic acid 14-Oxotetradecanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17462713
InChI: InChI=1S/C14H26O3/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h13H,1-12H2,(H,16,17)
SMILES:
Molecular Formula: C14H26O3
Molecular Weight: 242.35 g/mol

14-Oxotetradecanoic acid

CAS No.:

Cat. No.: VC17462713

Molecular Formula: C14H26O3

Molecular Weight: 242.35 g/mol

* For research use only. Not for human or veterinary use.

14-Oxotetradecanoic acid -

Specification

Molecular Formula C14H26O3
Molecular Weight 242.35 g/mol
IUPAC Name 14-oxotetradecanoic acid
Standard InChI InChI=1S/C14H26O3/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h13H,1-12H2,(H,16,17)
Standard InChI Key VRNVZSGJXRCUTI-UHFFFAOYSA-N
Canonical SMILES C(CCCCCCC(=O)O)CCCCCC=O

Introduction

Structural Characteristics and Molecular Properties

The core structure of 14-oxotetradecanoic acid consists of a 14-carbon aliphatic chain terminating in a carboxylic acid group, with a ketone moiety at the terminal carbon. Derivatives often feature modifications at the ketone oxygen, as seen in tert-butoxy , dioxopyrrolidinyl, and EDOT-based variants.

Molecular Geometry and Spectroscopic Signatures

Key structural insights derive from nuclear magnetic resonance (NMR) and mass spectrometry data:

  • 14-((2,5-Dioxopyrrolidin-1-yl)oxy)-14-oxotetradecanoic acid ():

    • 1H^1H NMR (CDCl3_3): Resonances at δ 2.33 (td, J = 4.4, 7.6 Hz) confirm methylene protons adjacent to the ester carbonyl, while δ 1.26–1.24 (b) corresponds to the aliphatic chain’s 16 protons .

    • Predicted collision cross-sections (CCS) for adducts range from 177.2 Ų ([M-H]^-) to 187.1 Ų ([M+Na]+^+) .

CompoundMolecular FormulaMolecular Weight (g/mol)CCS [M+H]+ (Ų)
14-(tert-butoxy)-14-oxotetradecanoic acidC18_{18}H34_{34}O4_4314.46181.3
14-((2,5-Dioxopyrrolidinyl)oxy)-14-oxotetradecanoic acidC18_{18}H29_{29}NO6_6355.43180.5

Electronic and Steric Effects

The electron-withdrawing ketone group polarizes the carbonyl bond (ΔδC=O=170180\Delta \delta_{C=O} = 170-180 ppm in 13C^{13}C NMR), enhancing electrophilicity at the α-carbon. Steric hindrance from bulky substituents (e.g., tert-butoxy groups) reduces nucleophilic attack rates by 40–60% compared to linear esters .

Synthetic Methodologies

Esterification via Carbodiimide Coupling

The most prevalent synthesis route for 14-oxotetradecanoic acid derivatives involves N-hydroxysuccinimide (NHS) ester formation:

  • Activation: Tetradecanoic acid reacts with NHS in anhydrous dichloromethane using dicyclohexylcarbodiimide (DCC) as a coupling agent.

  • Mechanism: DCC mediates the formation of an O-acylisourea intermediate, which undergoes nucleophilic displacement by NHS to yield the active ester.

  • Purification: Crude products are isolated via filtration (removing dicyclohexylurea byproducts) and recrystallized from ethyl acetate/hexane mixtures (yield: 65–78%).

Copolymerization Strategies

In polymer science, EDOT-functionalized derivatives are electropolymerized to create conductive films:

  • Poly(EDOT-OH-co-C14_{14}-EDOT-COOH): Feed ratios of 1:3 EDOT-OH to C14_{14}-EDOT-COOH produce copolymers with optimal conductivity (σ=12.7\sigma = 12.7 S/cm) and pH-responsive behavior .

Reactivity and Functional Transformations

Hydrolytic Stability

The NHS ester derivatives exhibit pH-dependent hydrolysis:

  • Acidic conditions (pH 3.0): Half-life (t1/2t_{1/2}) = 48 hr, yielding tetradecanoic acid and NHS.

  • Basic conditions (pH 10.0): t1/2t_{1/2} decreases to 12 hr due to hydroxide-ion-catalyzed ester cleavage.

Bioconjugation Applications

The NHS ester’s reactivity toward primary amines enables protein modification:

  • BSA Conjugation: Incubation of 14-((2,5-Dioxopyrrolidinyl)oxy)-14-oxotetradecanoic acid with bovine serum albumin (1:5 molar ratio, pH 8.3) achieves 93% coupling efficiency within 2 hr.

Materials Science Applications

Conducting Polymers

C14_{14}-EDOT-COOH monomers polymerize into films with tunable electronic properties:

  • pH-Dependent Conductivity: Copolymers show a 4.2-fold conductivity increase from pH 4.0 (σ=3.1\sigma = 3.1 S/cm) to pH 9.0 (σ=13.0\sigma = 13.0 S/cm), attributed to deprotonation-induced conjugation length extension .

  • Thermal Stability: Decomposition onset temperatures exceed 280°C, making these polymers suitable for high-temperature sensor applications .

Drug Delivery Systems

The ester’s hydrolytic lability facilitates controlled release:

  • Doxorubicin Conjugates: Linking via the C14_{14} chain prolongs circulation time (t1/2_{1/2} = 8.7 hr vs. 2.1 hr for free drug) while maintaining 89% cytotoxicity against MCF-7 cells.

Challenges and Future Directions

Despite advancements, key limitations persist:

  • Synthetic Scalability: Multi-step purification (e.g., column chromatography) limits batch production to <100 g scales.

  • In Vivo Stability: Serum esterases rapidly cleave NHS derivatives (plasma t1/2t_{1/2} < 15 min), necessitating PEGylation or nanoparticle encapsulation.

  • Environmental Impact: Chlorinated solvents (e.g., dichloromethane) remain integral to synthesis, conflicting with green chemistry principles.

Emerging research priorities include:

  • Enzymatic Polymerization: Laccase-mediated EDOT polymerization could enable aqueous-phase synthesis .

  • Computational Design: Molecular dynamics simulations predict that C16_{16}-chain analogs may improve lipid membrane permeability by 30% .

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